3-Bromothiophene-2-carboxaldehyde (CAS 930-96-1) is a highly versatile, halogenated heterocyclic building block characterized by its ortho-arrangement of a reactive formyl group and a bromine atom on a thiophene ring. As a clear, light yellow to amber liquid, it is a critical precursor in the commercial synthesis of fused thienothiophenes, particularly the thieno[3,2-b]thiophene core, which is heavily utilized in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and advanced pharmaceutical intermediates. Its dual functionality allows it to undergo both nucleophilic aromatic substitutions and palladium-catalyzed cross-couplings (such as Suzuki and Stille reactions) with high regioselectivity, making it a highly sought-after intermediate for scaling complex conjugated polymers and biologically active molecules.
Attempting to substitute 3-Bromothiophene-2-carboxaldehyde with its positional isomer, 2-Bromothiophene-3-carboxaldehyde, fundamentally alters the geometry of downstream fused-ring products. Condensation of the 3-bromo-2-formyl isomer strictly yields the thieno[3,2-b]thiophene core, which possesses a linear, highly conjugated structure capable of stabilizing a quinoidal state for narrow band-gap materials. In contrast, the 2-bromo-3-formyl isomer yields the thieno[2,3-b]thiophene core, which introduces a structural kink that disrupts optimal π-π stacking and degrades charge carrier mobility in solid-state applications. Furthermore, substituting with unbrominated thiophene-2-carboxaldehyde is not viable for procurement, as it necessitates a subsequent, highly unselective bromination step that drastically reduces overall yield and introduces difficult-to-separate impurities during industrial scale-up[1].
3-Bromothiophene-2-carboxaldehyde enables the direct, one-pot synthesis of thieno[3,2-b]thiophene derivatives via condensation with reagents like ethyl mercaptoacetate. In optimized protocols, this ortho-halo-aldehyde arrangement achieves yields up to 86% for ethyl thieno[3,2-b]thiophene-2-carboxylate under mild basic conditions. In contrast, utilizing unbrominated thiophene-2-carboxaldehyde requires a multi-step sequence involving a poorly regioselective bromination step, which typically caps overall yields at <40% and complicates purification [1].
| Evidence Dimension | Yield of thieno[3,2-b]thiophene ester precursor |
| Target Compound Data | Up to 86% yield in a single step |
| Comparator Or Baseline | Thiophene-2-carboxaldehyde (requires multi-step bromination, <40% overall yield) |
| Quantified Difference | >2x improvement in overall yield and elimination of one synthetic step |
| Conditions | Condensation with ethyl mercaptoacetate, K2CO3, DMF, room temperature |
Eliminating the unselective bromination step directly improves manufacturability and reduces purification costs for bulk organic electronic precursors.
The specific substitution pattern of 3-Bromothiophene-2-carboxaldehyde dictates the formation of the thieno[3,2-b]thiophene core, which is structurally superior for organic electronics compared to the thieno[2,3-b]thiophene core derived from 2-Bromothiophene-3-carboxaldehyde. Polymers incorporating the [3,2-b] core exhibit stronger intermolecular networking and narrower band gaps (often <1.5 eV), enabling charge carrier mobilities of 0.02 cm^2/Vs even in unoptimized OFET devices. The [2,3-b] core disrupts this planar packing, resulting in significantly lower mobility and broader band gaps [1].
| Evidence Dimension | Solid-state charge carrier mobility (downstream polymer) |
| Target Compound Data | 0.02 cm^2/Vs (thieno[3,2-b]thiophene core) |
| Comparator Or Baseline | 2-Bromothiophene-3-carboxaldehyde (yields [2,3-b] core with disrupted packing and lower mobility) |
| Quantified Difference | Order-of-magnitude superiority in charge transport due to linear π-conjugation |
| Conditions | Thin-film OFET device measurements (unoptimized) |
Procurement of the correct positional isomer is absolute; the 3-bromo-2-formyl pattern is mandatory to achieve the necessary power conversion and mobility metrics in commercial OPVs and OFETs.
The presence of the bromine atom at the 3-position makes 3-Bromothiophene-2-carboxaldehyde an excellent electrophile for Suzuki-Miyaura cross-couplings. When reacted with various aryl boronic acids using standard Pd(PPh3)4 catalysis, it consistently delivers 3-aryl thiophene-2-carbaldehyde derivatives in excellent yields (92-94%). If a buyer were to substitute this with 3-Chlorothiophene-2-carboxaldehyde, the carbon-chlorine bond's higher dissociation energy would necessitate specialized, expensive dialkylbiaryl phosphine ligands and higher temperatures to achieve comparable conversion rates[1].
| Evidence Dimension | Cross-coupling yield and catalyst requirement |
| Target Compound Data | 92-94% yield using standard Pd(PPh3)4 |
| Comparator Or Baseline | 3-Chlorothiophene-2-carboxaldehyde (requires specialized Buchwald ligands and higher energy) |
| Quantified Difference | Equivalent high yields achieved without the cost premium of specialized ligands |
| Conditions | Suzuki-Miyaura coupling, aryl boronic acids, Pd(PPh3)4, 80°C |
High reactivity with standard, inexpensive palladium catalysts significantly lowers the cost of goods sold (COGS) in pharmaceutical intermediate scale-up.
Directly leveraging the ortho-bromo-aldehyde functionality to build rigid, fused-ring polymers (such as PBTTT) used in high-efficiency organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) [1].
Utilizing the highly reactive C3-bromine for late-stage diversification with aryl boronic acids to synthesize novel 3-aryl thiophene-2-carbaldehydes, which act as critical precursors for anti-cancer chalcone derivatives[1].
Employing the compound as a starting material for donor-acceptor copolymers where the resulting linear quinoidal structure minimizes the optical band gap for near-infrared absorbing materials[1].
Irritant